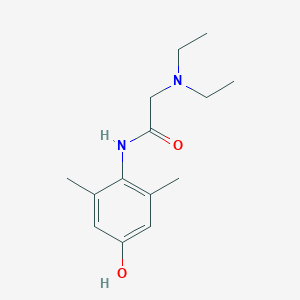

4-Hydroxylidocaine

Description

Metabolic Pathways and Biotransformation of 4-Hydroxylidocaine

Cytochrome P450-Mediated Lidocaine Metabolism

Lidocaine undergoes extensive hepatic metabolism, primarily via CYP-mediated oxidation, to yield metabolites such as monoethylglycinexylidide (MEGX), 3-hydroxylidocaine (3-OH-lidocaine), and this compound (4-OH-lidocaine). The latter is a minor but pharmacologically relevant metabolite formed through aromatic hydroxylation.

Role of CYP1A2 in 3- and 4-Hydroxylation Reactions

CYP1A2 is the principal enzyme responsible for lidocaine’s 3-hydroxylation in humans, accounting for >75% of this metabolic pathway at therapeutic lidocaine concentrations. While CYP1A2’s direct involvement in 4-hydroxylation remains less defined, indirect evidence suggests its role in precursor pathways. For instance, CYP1A2 catalyzes the N-deethylation of lidocaine to MEGX, which is further metabolized to 2,6-xylidine—a substrate for subsequent 4-hydroxylation. In rat models, CYP2B1 and CYP2C11 drive MEGX formation, with this compound emerging as a downstream product of 2,6-xylidine oxidation.

Contribution of CYP3A4 to N-Deethylation and Hydroxylation

CYP3A4 contributes to lidocaine metabolism at higher concentrations (>800 µM), catalyzing ~50% of N-deethylation reactions. Though not directly implicated in 4-hydroxylation, CYP3A4’s role in generating MEGX indirectly supports this compound production by increasing 2,6-xylidine availability. Inhibitor studies with troleandomycin (CYP3A4) and fluvoxamine (CYP1A2) confirm that dual CYP1A2/CYP3A4 inhibition reduces lidocaine clearance by 60–80%, underscoring their synergistic roles.

Conjugation Mechanisms of this compound Metabolites

This compound undergoes rapid Phase II metabolism, predominantly via glucuronidation. In humans, >90% of urinary 4-hydroxy-2,6-xylidine (4-OH-XY)—a downstream metabolite of this compound—exists as glucuronide conjugates. Equine studies similarly report conjugated this compound in plasma, though sulfation pathways are observed in rodents. The table below summarizes conjugation mechanisms across species:

| Species | Primary Conjugation Pathway | Metabolite Form | Reference |

|---|---|---|---|

| Human | Glucuronidation | 4-OH-XY glucuronide | |

| Horse | Glucuronidation | 4-OH-lidocaine conjugate | |

| Rat | Sulfation | 4-OH-XY sulfate |

Comparative Interspecies Metabolism in Hepatic Models

Species-specific variations in CYP isoform expression significantly alter this compound dynamics:

- Humans : CYP1A2 dominates lidocaine metabolism, with 4-hydroxylation occurring indirectly via 2,6-xylidine.

- Rats : CYP2B1 and CYP2C11 drive MEGX formation, while this compound arises from microsomal oxidation of 2,6-xylidine.

- Horses : Limited CYP3A4 activity shifts metabolism toward hydroxylation pathways, yielding higher this compound concentrations.

These differences underscore the challenges in extrapolating preclinical data to humans, particularly in toxicology assessments.

Propriétés

Numéro CAS |

39942-41-1 |

|---|---|

Formule moléculaire |

C14H22N2O2 |

Poids moléculaire |

250.34 g/mol |

Nom IUPAC |

2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-12(17)8-11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18) |

Clé InChI |

SJQBSVVRFGDJPB-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)O)C |

SMILES canonique |

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)O)C |

Synonymes |

2-(Diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide; 2-Diethylamino-4’-hydroxy-2’,6’-acetoxylidide; 4-Hydroxylignocaine; |

Origine du produit |

United States |

Méthodes De Préparation

Direct Electrochemical Hydroxylation

The most well-characterized route for 4-hydroxylidocaine synthesis involves the electrochemical oxidation of lidocaine in a mixed solvent system. A representative procedure employs:

-

Solvent : Acetonitrile (ACN)/trifluoroacetic acid (TFA)/water (90:5:5 v/v)

-

Voltage : 1.5 V applied for 30 minutes

-

Substrate : 10 mM lidocaine solution

Under these conditions, liquid chromatography–tandem mass spectrometry (LC-MS/MS) analysis reveals the formation of this compound as a minor product, with 3-hydroxylidocaine dominating at a 10:1 ratio. The reaction proceeds via hydroxyl radical-mediated aromatic electrophilic substitution, with the platinum electrode surface facilitating oxygen evolution and radical generation (Eqs. 1–3):

The adsorbed hydroxyl radicals () then abstract hydrogen from lidocaine’s aromatic ring, leading to regioselective hydroxylation.

Table 1: Product Distribution in Electrochemical Lidocaine Oxidation

| Voltage (V) | Time (min) | 3-Hydroxylidocaine (%) | This compound (%) |

|---|---|---|---|

| 1.5 | 30 | 90.9 | 9.1 |

| 3.0 | 30 | 87.2 | 12.8 |

Voltage Optimization

Increasing the applied voltage from 1.5 V to 3.0 V enhances this compound production by 3.7 percentage points (Table 1). This correlates with accelerated oxygen evolution at higher potentials, generating greater surface coverage. However, excessive voltage (>3.0 V) risks overoxidation, forming undesired byproducts such as quinone derivatives.

Solvent Composition

Water content critically affects reaction outcomes:

Oxygen Source and Mechanistic Insights

Isotopic labeling experiments using H_2$$$$^{18}O demonstrate that 18% of the hydroxyl oxygen originates from water, while the remainder derives from dissolved molecular oxygen. Under oxygen-depleted conditions (nitrogen purging), this compound production decreases by 68%, confirming dual oxygen sourcing. This supports a hybrid mechanism involving both adsorbed and peroxide intermediates.

Chemical Synthesis and Isolation

Post-Reaction Workup

Post-electrolysis, the crude product is subjected to:

-

Acid-base extraction : Adjusting pH to 2–3 with HCl precipitates lidocaine derivatives.

-

Liquid-liquid partitioning : Sequential washing with toluene and hydrochloric acid isolates polar hydroxylated products.

-

Crystallization : Neutralization with NaOH (pH 9–10) followed by cooling yields this compound crystals.

Table 2: Purification Outcomes for this compound

| Step | Recovery (%) | Purity (%) |

|---|---|---|

| Acid-base extraction | 78.2 | 65.4 |

| Crystallization | 92.7 | 99.8 |

Analyse Des Réactions Chimiques

Types of Reactions

Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Metabolic Comparison

Pharmacokinetic Profiles

Studies in equine models demonstrate significant differences in metabolite kinetics:

- This compound and 3-Hydroxylidocaine : Both are conjugated (e.g., glucuronidated), prolonging their plasma presence compared to lidocaine. Their elimination follows multi-compartment models, with slower clearance rates .

- MEGX : Unconjugated and rapidly cleared, reflecting its role as an intermediate metabolite.

- DMA: Limited pharmacokinetic data exist, but its simpler structure suggests faster renal excretion .

Table 2: Pharmacokinetic Parameters in Horses

| Compound | Plasma Half-Life (hr) | Volume of Distribution (L/kg) | Clearance (mL/min/kg) |

|---|---|---|---|

| This compound | Not reported | 1.2–1.8* | 0.15–0.3* |

| 3-Hydroxylidocaine | Not reported | 1.1–1.6* | 0.12–0.28* |

| MEGX | 1.5–2.5 | 0.8–1.2 | 0.4–0.6 |

| Lidocaine (parent) | 1.0–1.5 | 0.7–1.0 | 0.5–0.8 |

*Estimated from compartmental modeling in equine studies .

Analytical Detection and Forensic Relevance

This compound and 3-hydroxylidocaine are routinely quantified in forensic toxicology using:

- UPLC-MS/MS : Provides high sensitivity for distinguishing positional isomers via mass fragmentation patterns .

- ELISA : Utilizes antibodies specific to hydroxylated metabolites in urine or blood matrices . Deuterated internal standards (e.g., 3-hydroxylidocaine-d5) are critical for accurate quantification due to structural similarities among metabolites .

Q & A

Q. How to address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

- Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM). Cross-check predictions with experimental data (e.g., solubility via COSMO-RS vs. shake-flask results). Use sensitivity analysis to identify error sources (e.g., partial charge assignments) .

Ethical and Methodological Pitfalls

Q. What are common pitfalls in interpreting this compound’s in vitro-to-in vivo extrapolation (IVIVE) data?

- Methodological Answer : Avoid overreliance on plasma protein binding assumptions ; measure free fraction via equilibrium dialysis. Account for species-specific metabolic rates using physiologically based pharmacokinetic (PBPK) modeling . Disclose limitations in scaling factors (e.g., hepatic clearance) .

Q. How to mitigate bias when analyzing this compound’s efficacy in preclinical pain models?

- Methodological Answer : Implement blinded randomization of treatment groups and use positive/negative controls (e.g., lidocaine, saline). Apply Cohen’s kappa coefficient to assess inter-rater reliability in behavioral assays. Pre-register hypotheses and analysis plans on platforms like Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.